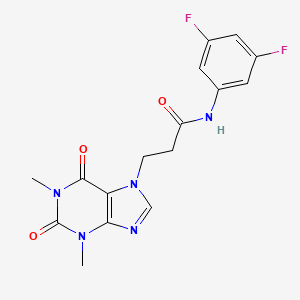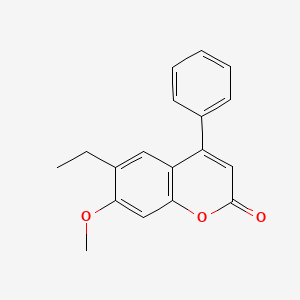![molecular formula C25H24O6 B11159319 2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11159319.png)
2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the pyrano[2,3-f]chromene family. This compound is characterized by its unique structure, which includes a fused benzopyran ring system with multiple functional groups. It has gained attention in scientific research due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the use of phloroglucinol as a starting material . The synthetic route includes regioselective reactions to introduce the necessary functional groups and cyclization steps to form the fused ring system . Reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in organic synthesis and process optimization could potentially enable scalable production in the future.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain functional groups with others, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival . The compound’s structure allows it to interact with various biological targets, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4H,8H-Pyrano[2,3-f]chromene-4,8-dione: A related compound with similar structural features and biological activities.
Indeno[1,2-b]pyrano[2,3-f]chromene-2,12(13H)-dione: Another compound with a fused ring system, used in similar research applications.
Uniqueness
2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a valuable compound for research and development in multiple fields .
Propiedades
Fórmula molecular |
C25H24O6 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydroisochromeno[3,4-h]chromene-4,8-dione |
InChI |
InChI=1S/C25H24O6/c1-13-10-21-23(15-6-4-5-7-16(15)25(27)31-21)24-22(13)18(26)12-20(30-24)17-11-14(28-2)8-9-19(17)29-3/h8-11,20H,4-7,12H2,1-3H3 |
Clave InChI |
SIZNZQPZGBRDDU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=C(C=CC(=C5)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl-4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11159237.png)

![N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B11159244.png)
![N-(2,6-dimethylphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11159264.png)
![4-ethyl-5-[(3-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B11159267.png)
![4-{[5-(4-Chlorophenyl)thiophen-2-yl]carbonyl}piperazin-2-one](/img/structure/B11159276.png)
![3-[(4-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11159280.png)
![4-[(dimethylamino)methyl]-3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B11159285.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11159293.png)
![N-(4-methyl-1,3-thiazol-2-yl)-4-[(phenylcarbonyl)amino]benzamide](/img/structure/B11159299.png)
![N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11159301.png)
![3-methyl-1-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11159303.png)
![ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11159311.png)

